molecular formula C10H9N3O4S B13537491 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Cat. No.: B13537491
M. Wt: 267.26 g/mol
InChI Key: UEONSWQDBOBHRD-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound that features a unique combination of a thietane ring and a benzotriazole moiety

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

3-(1,1-dioxothietan-3-yl)benzotriazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O4S/c14-10(15)6-1-2-8-9(3-6)13(12-11-8)7-4-18(16,17)5-7/h1-3,7H,4-5H2,(H,14,15)

InChI Key

UEONSWQDBOBHRD-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)C(=O)O)N=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multiple steps. The synthetic route often starts with the preparation of the thietane ring, followed by the introduction of the benzotriazole moiety. Common reagents used in these reactions include sulfur-containing compounds and azides. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.

Chemical Reactions Analysis

1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzotriazole moiety, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and benzotriazole moiety can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid can be compared to similar compounds such as:

These compounds share the thietane ring but differ in their additional functional groups, which can lead to variations in their chemical reactivity and applications

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